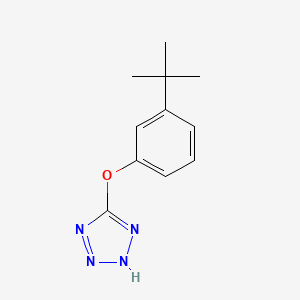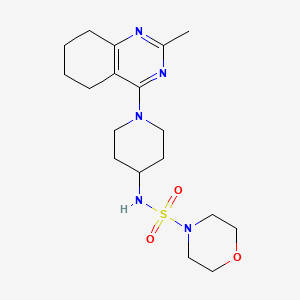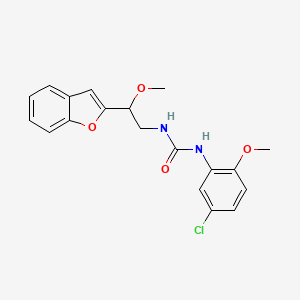
N-(4-ethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as EPM-01, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
科学的研究の応用
Biological Effects of Related Compounds : Acetamide and its derivatives, such as the mentioned compound, are of interest due to their varied biological activities. Studies have explored the toxicology and biological consequences of exposure to acetamide and similar chemicals, providing insights into their potential biological effects and applications in toxicology research (Kennedy, 2001).
Degradation and Environmental Impact : The environmental fate and degradation pathways of acetaminophen, a compound structurally distinct yet relevant to the discussion, have been extensively studied. These studies offer perspectives on how similar compounds might behave in environmental contexts, including water treatment and pollution mitigation strategies (Qutob et al., 2022).
Pharmacokinetics and Dynamics : Understanding the pharmacokinetics and pharmacodynamics of compounds like bilastine and zaleplon provides a framework for investigating similar compounds. Research in this area can inform on the absorption, distribution, metabolism, and excretion (ADME) properties critical for drug development (Sharma et al., 2021; Heydorn, 2000).
Advanced Oxidation Processes (AOPs) : The study on the degradation of acetaminophen through advanced oxidation processes highlights the potential of AOPs in breaking down complex organic molecules, suggesting a research avenue for assessing the degradation and potential detoxification of similar compounds in water sources (Qutob et al., 2022).
Chemical Synthesis and Drug Design : The synthesis and evaluation of thiophene analogues for potential carcinogenicity provide insights into the chemical design and synthesis of novel compounds with specific biological activities. This research underscores the importance of structural modifications in developing new pharmacologically active agents (Ashby et al., 1978).
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-4-13-10-17(22)20(12(3)18-13)11-16(21)19-14-6-8-15(9-7-14)23-5-2/h6-10H,4-5,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIQVVMCZLGYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C)CC(=O)NC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2805886.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
![6-Oxaspiro[3.4]octan-5-one](/img/structure/B2805890.png)
![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2805892.png)

![1-tert-butyl-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2805895.png)

![N-[3-(trifluoromethyl)benzyl]urea](/img/structure/B2805897.png)



